molecular formula C10H14N4O3 B1482954 ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2098121-00-5

ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B1482954
CAS No.: 2098121-00-5
M. Wt: 238.24 g/mol
InChI Key: AEYWOZGFAWESQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (CAS: 2097964-61-7) is a heterocyclic compound featuring a pyrrolidine core substituted at the 3-position with a 1,2,3-triazole ring bearing a formyl group at the 4-position. The pyrrolidine’s 1-position is functionalized with an ethyl carboxylate ester. This structure combines the conformational flexibility of pyrrolidine with the bioisosteric and hydrogen-bonding capabilities of the triazole moiety. The formyl group enhances reactivity, enabling applications in drug synthesis, polymer chemistry, and bioconjugation .

Properties

IUPAC Name

ethyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYWOZGFAWESQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate typically involves:

  • Formation of the pyrrolidine-1-carboxylate scaffold via carbamate formation.
  • Construction of the 1,2,3-triazole ring through azide-alkyne cycloaddition or related cyclization methods.
  • Introduction of the formyl group at the 4-position of the triazole ring by selective oxidation or acetal cleavage.

Preparation of Pyrrolidine-1-carboxylate Intermediate

The pyrrolidine carbamate core is generally prepared by the reaction of pyrrolidine with an alkoxycarbonyl chloride under basic conditions. For example, ethyl pyrrolidine-1-carboxylate is synthesized by treating pyrrolidine with ethyl chloroformate in the presence of triethylamine in dichloromethane at low temperature (0 °C), followed by stirring at room temperature for 12 hours. The product is isolated by aqueous workup and purified by column chromatography, yielding a colorless oil with high purity as confirmed by ^1H NMR spectroscopy.

Step Reagents/Conditions Product Yield (%) Notes
1 Pyrrolidine, Et3N, DCM, 0 °C to RT, 12 h Ethyl pyrrolidine-1-carboxylate 90 Purified by chromatography; spectral data matches literature

Synthesis of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is commonly formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related cyclization methods. The azide component can be derived from pyrrolidine derivatives or aromatic azides, while the alkyne counterpart is often an ethyl ester-substituted alkyne.

A notable method involves the reaction of 3-pyridyl azide with ethyl 4,4-diethoxy-3-oxobutanoate in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) at 40–50 °C for approximately 7 hours. This yields an acetal-protected triazole intermediate, ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, in high yield (~89%).

Step Reagents/Conditions Product Yield (%) Notes
2 3-Pyridyl azide, ethyl 4,4-diethoxy-3-oxobutanoate, K2CO3, DMSO, 40–50 °C, 7 h Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 89 Acetal intermediate; purified by extraction and concentration

Conversion of Acetal to Formyl Group

The acetal protecting group on the triazole intermediate is converted to the aldehyde (formyl) group by mild acidic hydrolysis. Heating the acetal intermediate with hydrochloric acid in 1,4-dioxane under reflux for a short time (1 minute) followed by neutralization with potassium carbonate and purification yields ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate with excellent yield (~91%).

Step Reagents/Conditions Product Yield (%) Notes
3 HCl, 1,4-dioxane, reflux 1 min; neutralization with K2CO3 Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 91 White solid; mp 112–114 °C; confirmed by NMR

Integration of Pyrrolidine and Formyl-Triazole Moieties

To obtain this compound, the pyrrolidine carbamate and the formyl-substituted triazole must be connected at the triazole N-1 position to the 3-position of the pyrrolidine ring. This is typically achieved by:

  • Using a suitable alkylation or nucleophilic substitution strategy where the pyrrolidine nitrogen is carbamoylated and the triazole ring is introduced via azide chemistry.
  • Alternatively, preparing the triazole ring first on a pyrrolidine derivative bearing an azide or alkyne substituent at the 3-position, followed by carbamate formation.

While explicit detailed procedures for this exact coupling are scarce in the literature, related syntheses of 1,2,3-triazole-pyrrolidine carbamates involve:

  • Preparation of N-alkoxycarbonyl pyrrolidines by reaction with alkoxycarbonyl chlorides under basic conditions.
  • Subsequent copper-catalyzed azide-alkyne cycloaddition to introduce the triazole ring at the 3-position.
  • Post-cyclization functional group modifications to install the formyl group on the triazole ring, as described above.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Intermediate/Product Yield (%) Reference
1 Carbamate formation Pyrrolidine Ethyl chloroformate, Et3N, DCM, 0 °C to RT Ethyl pyrrolidine-1-carboxylate 90
2 Azide-alkyne cycloaddition (CuAAC) 3-Pyridyl azide, ethyl 4,4-diethoxy-3-oxobutanoate K2CO3, DMSO, 40–50 °C, 7 h Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylate 89
3 Acetal hydrolysis Acetal intermediate HCl, 1,4-dioxane, reflux 1 min; neutralization with K2CO3 Ethyl 5-formyl-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylate 91
4 Coupling of pyrrolidine and triazole Pyrrolidine carbamate, triazole intermediate Copper catalysis, azide-alkyne cycloaddition, or nucleophilic substitution This compound Not explicitly reported

Additional Notes and Research Findings

  • The carbamate formation step is well-established and yields high purity products with characteristic NMR signals confirming structure.
  • The acetal intermediate formed during triazole synthesis exhibits distinct NMR features (e.g., acetal carbon at ~94.75 ppm in ^13C NMR), which disappear upon conversion to the aldehyde, where aldehyde carbon appears at ~180.7 ppm.
  • Copper-catalyzed azide-alkyne cycloaddition remains the most versatile and widely used method for constructing 1,2,3-triazole rings, with various ligand systems enhancing regioselectivity and yield.
  • The formyl group introduction via acetal hydrolysis is mild and efficient, preserving the integrity of sensitive functional groups.
  • While direct synthetic routes specifically for this compound are limited in the literature, the combination of these well-documented steps provides a reliable synthetic platform.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The triazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound can be converted to this compound carboxylate.

  • Reduction: The compound can be reduced to form this compound hydride.

  • Substitution: Various substituted pyrrolidines can be synthesized depending on the reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its triazole and pyrrolidine rings make it a valuable scaffold for constructing diverse chemical structures.

Biology: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has shown potential in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's derivatives have been investigated for their potential therapeutic effects, including antifungal, antimicrobial, and anticancer properties. Its structural features allow it to bind to specific receptors and enzymes, making it useful in designing new drugs.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of various materials, including polymers and coatings. Its reactivity and stability make it suitable for industrial applications.

Mechanism of Action

The mechanism by which ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The compound’s structural analogs differ primarily in substituents on the triazole ring and the ester group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS or Reference) Ester Group Triazole Substituent Additional Groups Key Properties/Applications
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (2097964-61-7) Ethyl carboxylate Formyl (-CHO) None High reactivity (formyl enables Schiff base formation); intermediate in drug synthesis.
tert-Butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate (2059993-08-5) tert-Butyl ester Hydroxymethyl (-CH2OH) None Stable alcohol group for conjugation; precursor to formyl derivatives via oxidation.
(3R,4R)-tert-Butyl 3-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidine-1-carboxylate tert-Butyl ester Pyridin-3-yl Trifluoromethylbenzyloxy Enhanced lipophilicity and aromatic interactions; potential kinase inhibitor applications.
Table 2: Key Research Insights
Property/Analysis Target Compound Hydroxymethyl Analog Pyridin-3-yl Derivative
Synthetic Route Click chemistry + formylation Click chemistry + hydroxymethyl Copper-catalyzed azide-alkyne cycloaddition
Reactivity High (formyl) Moderate (hydroxymethyl) Moderate (pyridine-directed interactions)
Thermal Stability Moderate (ester hydrolysis risk) High (tert-butyl protection) High (fluorinated group stabilizes)
Biological Activity Intermediate for covalent inhibitors Prodrug activation Targeted kinase inhibition

Biological Activity

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with triazole moieties. For instance, the compound can be synthesized through a one-pot reaction involving azides and alkynes under copper-catalyzed conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

Characterization MethodObservations
NMR (Proton)Peaks at δ 8.81 (s, 1H), δ 10.26 (s, 1H)
X-ray CrystallographyMonoclinic acentric space group Cc
Melting Point112–114 °C

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 µg/mL
Escherichia coli6.25 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that suggest it could serve as a lead compound for cancer therapy.

Case Studies

One notable study involved testing this compound against human lung cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.

Q & A

Basic: What are the standard synthetic routes for ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A typical protocol involves:

  • Step 1: Preparation of an azide-functionalized pyrrolidine precursor (e.g., ethyl 3-azidopyrrolidine-1-carboxylate) .
  • Step 2: Reaction with a propargyl aldehyde (e.g., propiolaldehyde) under Cu(I) catalysis. Conditions include THF/water (1:1), CuSO₄ (0.2 equiv), sodium ascorbate (1 equiv), and heating at 50°C for 16–72 hours .
  • Optimization: Yield improvements (41–98%) are achieved by adjusting reaction time, temperature, and stoichiometry. Purification via flash chromatography (e.g., dichloromethane/methanol gradients) ensures >95% purity .

Advanced: How can computational methods streamline the design of novel derivatives of this compound?

Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) predict regioselectivity and transition states for triazole formation. For example:

  • ICReDD Framework: Combines computational predictions with experimental validation to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
  • Case Study: Simulations of the formyl group’s electronic effects guide substitutions at the triazole 4-position to enhance binding affinity in medicinal applications .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.5–9.2 ppm (triazole proton), δ 4.1–4.3 ppm (ester -OCH₂CH₃), and δ 1.1–1.3 ppm (ester -CH₃) .
    • ¹³C NMR: Carbonyl signals at δ 160–165 ppm (ester C=O) and δ 145–150 ppm (triazole carbons) .
  • Mass Spectrometry: ESI-MS or FAB-MS shows [M+H]⁺ peaks (e.g., m/z 264–307) with fragmentation patterns confirming the pyrrolidine-triazole core .

Advanced: How does the formyl group at the triazole 4-position influence reactivity in downstream functionalization?

Methodological Answer:
The formyl group serves as a versatile handle for:

  • Nucleophilic Additions: Reaction with amines (e.g., hydrazines) to form hydrazones or Schiff bases under mild acidic conditions (e.g., HCl/THF) .
  • Cross-Coupling: Pd-mediated couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enhancing pharmacological properties .
  • Stability Note: The aldehyde is prone to oxidation; storage under inert atmosphere with stabilizers (e.g., BHT) is recommended .

Advanced: What strategies are employed to evaluate the biological activity of this compound, particularly in kinase inhibition?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Profiling: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values are calculated from dose-response curves .
    • Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., HeLa) .
  • Structure-Activity Relationship (SAR): Modifications at the pyrrolidine 3-position (e.g., ester hydrolysis to carboxylic acid) improve solubility and target engagement .

Basic: How can researchers resolve contradictions in reported yields for similar triazole-pyrrolidine hybrids?

Methodological Answer:

  • Variable Factors:
    • Azide Purity: Impurities in azide precursors (e.g., ethyl 3-azidopyrrolidine-1-carboxylate) reduce yields. Purify via recrystallization or column chromatography before use .
    • Catalyst Deactivation: Moisture or oxygen degrades Cu(I). Use degassed solvents and inert atmospheres .
  • Troubleshooting: Replicate literature protocols with controlled variables (e.g., solvent batch, catalyst source) and validate via HPLC-MS .

Advanced: What role does the pyrrolidine ring’s conformation play in the compound’s physicochemical properties?

Methodological Answer:

  • Conformational Analysis: X-ray crystallography (e.g., CCDC data) reveals puckering modes (e.g., envelope vs. twist) that influence solubility and logP .
  • Dynamic Effects: NMR NOE experiments show axial-equatorial preferences of the triazole substituent, impacting membrane permeability in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.